1-(2-Hydroxyphenyl)-1-ethanone oxime, also known as 2-hydroxyacetophenone oxime or salicylaldoxime, is an organic compound with the molecular formula and a CAS number of 1196-29-8. The structure consists of a benzene ring with a hydroxyl group at the ortho position relative to a carbonyl group, which is then linked to an oxime functional group. This compound has gained attention due to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .
The primary reaction for synthesizing 1-(2-hydroxyphenyl)-1-ethanone oxime involves the condensation of 2-hydroxyacetophenone with hydroxylamine hydrochloride. This reaction typically occurs under acidic or basic conditions, resulting in the formation of the oxime:
Additionally, this compound can undergo various transformations such as oxidation and reduction reactions, which can modify its functional groups and alter its biological activity .
Research indicates that 1-(2-hydroxyphenyl)-1-ethanone oxime exhibits several biological activities, including antibacterial and antifungal properties. It has shown potential as a chelating agent for metal ions, which can be beneficial in various biochemical applications. The compound's ability to form stable complexes with metals suggests its utility in environmental remediation and industrial processes .
The synthesis of 1-(2-hydroxyphenyl)-1-ethanone oxime can be performed through several methods:
Each method offers distinct advantages in terms of efficiency, yield, and environmental considerations .
1-(2-Hydroxyphenyl)-1-ethanone oxime has diverse applications:
These applications highlight the compound's versatility in both academic research and industrial settings .
Studies on the interactions of 1-(2-hydroxyphenyl)-1-ethanone oxime with different biomolecules suggest that it can bind effectively to metal ions and proteins. Its chelating ability makes it a candidate for further research in drug delivery systems and metal detoxification processes. Additionally, interaction studies have indicated potential synergies when combined with other therapeutic agents, enhancing their efficacy .
Several compounds share structural similarities with 1-(2-hydroxyphenyl)-1-ethanone oxime. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Hydroxyacetophenone | C₈H₈O₂ | Precursor to various derivatives; used in fragrances |
| 4-Hydroxyacetophenone | C₈H₈O₂ | Impurity in paracetamol; exhibits analgesic properties |
| Salicylaldehyde | C₇H₆O₂ | Precursor to salicylates; used in organic synthesis |
| Benzaldehyde | C₇H₆O | Simple aromatic aldehyde; used in flavoring agents |
The uniqueness of 1-(2-hydroxyphenyl)-1-ethanone oxime lies in its specific hydroxyl and oxime functional groups, which impart distinct chemical reactivity and biological activity compared to these similar compounds .
The molecular structure of 1-(2-hydroxyphenyl)-1-ethanone oxime consists of a planar oxime group (–C=N–OH) attached to a hydroxyphenyl ring. X-ray diffraction studies reveal a bond length of 1.4026 Å for the O1–N1 bond in the oxime moiety, with a bond angle of 115.36° at the N1–C7–O1 junction [4]. The hydroxyphenyl ring (C1–C6) and the adjacent oxime-bearing carbon (C7) form a dihedral angle of 39.48° relative to the oxime plane, while the phenyl ring (C9–C14) exhibits a near-perpendicular orientation (80.54°) relative to the hydroxyphenyl group [4].
Key bond parameters include:
The shortened O1–N1 bond length compared to typical oximes (1.42–1.43 Å) [6] suggests partial double-bond character due to resonance stabilization between the oxime and adjacent aromatic system [4].
Single-crystal X-ray analysis demonstrates that 1-(2-hydroxyphenyl)-1-ethanone oxime forms infinite chains along the c-axis via intermolecular hydrogen bonds [4]. The primary interactions include:
These interactions generate a C₁¹(6) chain motif, further stabilized by π–π stacking between phenyl rings (centroid separation: 3.904 Å) [4]. The hydrogen-bonding network is complemented by weak C–H⋯π interactions (2.87 Å) involving the hydroxyphenyl hydrogen (C3) and the adjacent aromatic system [4]. Comparative studies of o-hydroxyacetophenone derivatives reveal similar R₂²(24) ring synthons in crystal packing, though substitution patterns significantly alter supramolecular architectures [2].
1-(2-Hydroxyphenyl)-1-ethanone oxime exhibits tautomeric equilibria between the anti and syn conformers of the oxime group. Infrared spectroscopy identifies ν(C=N) stretches at 1625 cm⁻¹ (anti) and 1598 cm⁻¹ (syn), with the anti form dominating in nonpolar solvents due to intramolecular O–H⋯N hydrogen bonding [3]. In polar aprotic solvents, the syn conformation becomes prevalent, facilitated by solvent-induced disruption of intramolecular H-bonds [3].
Solid-state NMR studies indicate restricted rotation about the C7–N1 bond (ΔG‡ = 18.3 kcal/mol), with a 15:85 equilibrium favoring the E-isomer at 298 K [3]. The hydroxyphenyl group’s orientation further influences conformational stability, as steric hindrance between the hydroxyl and oxime moieties disfavors coplanar arrangements [4].
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO–LUMO gap of 4.72 eV, indicating moderate electronic stability [4]. The HOMO is localized on the oxime nitrogen and hydroxyphenyl ring, while the LUMO resides predominantly on the ethanone moiety. Natural bond orbital (NBO) analysis identifies strong hyperconjugative interactions:
Molecular electrostatic potential (MEP) maps highlight electron-rich regions at the oxime oxygen (O1: −0.42 e) and hydroxyl oxygen (O2: −0.38 e), consistent with their roles as hydrogen-bond acceptors [4]. Comparative studies with 4′-hydroxyacetophenone oxime show reduced aromatic conjugation in the ortho-substituted derivative due to steric and electronic effects [5].
The classical synthesis of 1-(2-Hydroxyphenyl)-1-ethanone oxime follows the well-established nucleophilic addition-elimination mechanism characteristic of carbonyl-hydroxylamine condensation reactions [2]. This fundamental approach involves the reaction between 2-hydroxyacetophenone and hydroxylamine hydrochloride under controlled conditions to yield the desired oxime product.
The reaction mechanism proceeds through a tetrahedral intermediate formation, where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone substrate [3]. This is followed by proton transfer and water elimination to form the characteristic carbon-nitrogen double bond of the oxime functionality [4]. The reaction is typically conducted under slightly acidic conditions (pH 4-5) to facilitate the formation of the intermediate iminium ion while preventing excessive protonation that could lead to undesired side reactions [5].
Standard Synthetic Protocol:
The classical method employs 2-hydroxyacetophenone (1.0 equivalent) as the starting material, which is treated with hydroxylamine hydrochloride (1.2 equivalents) in the presence of a suitable base such as sodium acetate or potassium hydroxide [6]. The reaction is typically conducted in a methanol-water mixture (1:1 ratio) under reflux conditions at temperatures ranging from 70-80°C [7] [8]. The reaction time varies from 2-6 hours depending on the specific conditions employed, with yields typically ranging from 60-90% [9].
The product isolation involves cooling the reaction mixture to room temperature, followed by neutralization and extraction procedures. The crude oxime is often obtained as a white to cream crystalline solid with a melting point of 113-115°C [11]. The compound exhibits characteristic spectroscopic properties, including infrared absorption bands at approximately 3600 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=N stretch), and 945 cm⁻¹ (N-O stretch) [2].
Stereochemical Considerations:
The classical oxime formation typically yields a mixture of E and Z isomers, with the E isomer generally predominating due to thermodynamic stability [12]. The stereochemical outcome can be influenced by reaction conditions, with higher temperatures favoring the thermodynamically preferred E isomer [12]. The isomeric ratio is often determined by nuclear magnetic resonance spectroscopy, with characteristic chemical shift differences observed for the oxime proton signals [6].
Modern synthetic approaches have focused on optimizing reaction conditions to improve yields, reduce reaction times, and minimize environmental impact through green chemistry principles [13] [14]. Various solvent systems, catalytic conditions, and alternative methodologies have been developed to enhance the efficiency of oxime formation.
Solvent System Optimization:
Traditional alcoholic solvents such as ethanol and methanol remain popular choices due to their ability to dissolve both the carbonyl substrate and hydroxylamine hydrochloride while providing appropriate reaction kinetics [14]. However, alternative solvent systems have been explored to improve reaction efficiency. Dimethylformamide (DMF) mixed with water has shown enhanced reactivity for certain substrates, while acetone has been employed for specific synthetic applications [15].
Biphasic solvent systems have gained attention for their ability to facilitate product separation and catalyst recovery [15]. These systems typically employ a hydrophobic organic phase combined with an aqueous phase containing the hydroxylamine reagent. The reaction occurs at the interface, with the oxime product preferentially partitioning into the organic phase for easier isolation [16].
Catalytic Innovations:
Recent developments have introduced novel catalytic systems that enhance reaction rates and selectivity. Vanadium(V) complexes have demonstrated remarkable catalytic activity, enabling quantitative conversion of carbonyl substrates to oximes under mild conditions [13]. These catalysts operate through a mechanism involving coordination of the carbonyl substrate, followed by facilitated hydroxylamine addition and subsequent oxime formation.
Bismuth trioxide (Bi₂O₃) has emerged as an effective heterogeneous catalyst for oxime synthesis under solvent-free conditions [9]. The catalyst operates through Lewis acid activation of the carbonyl group, lowering the activation energy for nucleophilic attack by hydroxylamine. The bismuth-based system offers advantages in terms of environmental compatibility, ease of handling, and catalyst recovery.
Microwave-Assisted Synthesis:
Microwave irradiation has been successfully applied to accelerate oxime formation reactions [5]. The method typically employs conventional reagents but under microwave heating conditions, resulting in significantly reduced reaction times (10-15 minutes) and improved yields (85-95%) [14]. The microwave-assisted approach provides uniform heating and enhanced molecular motion, leading to more efficient molecular collisions and faster reaction kinetics.
Solvent-Free Methodologies:
Green chemistry approaches have emphasized the development of solvent-free oxime synthesis methods [17] [9]. These protocols typically involve grinding the reactants together in the presence of a solid catalyst, such as silica gel or basic alumina. The grinding action provides mechanical activation while the solid catalyst facilitates the chemical transformation. Such methods offer environmental benefits by eliminating organic solvents and reducing waste generation [9].
Flow Chemistry Applications:
Continuous flow processes have been developed for oxime synthesis, offering advantages in terms of process control, scalability, and safety [14]. Flow reactors enable precise control of reaction parameters including temperature, residence time, and reagent mixing. The continuous nature of the process allows for consistent product quality and easier scale-up to industrial applications.
Optimization Parameters:
Key factors affecting reaction optimization include temperature control, pH adjustment, catalyst loading, and reagent stoichiometry [5]. Temperature optimization typically involves balancing reaction rate with product stability, as excessive heating can lead to oxime decomposition. pH control is critical for maintaining optimal nucleophilicity of hydroxylamine while preventing substrate degradation. Catalyst loading must be optimized to achieve maximum efficiency while minimizing costs and environmental impact.
The synthesis of isotopically labeled analogs of 1-(2-Hydroxyphenyl)-1-ethanone oxime has gained significant importance in pharmaceutical research, mechanistic studies, and metabolic investigations [18] [19]. Deuterated derivatives, in particular, have found extensive applications in drug development due to their altered pharmacokinetic properties and potential therapeutic advantages.
Deuterium Labeling Strategies:
The incorporation of deuterium atoms into the oxime structure can be achieved through several synthetic approaches. Direct deuteration methods involve the use of deuterated reagents or solvents during the oxime formation reaction [18]. Deuterated water (D₂O) serves as an inexpensive and readily available deuterium source, enabling incorporation through hydrogen-deuterium exchange reactions under appropriate conditions [20].
Reductive Deuteration Protocol:
A highly efficient method for synthesizing α-deuterated derivatives involves the reductive deuteration of preformed oximes using samarium diiodide (SmI₂) as a single-electron transfer agent and D₂O as the deuterium source [19] [21]. This protocol demonstrates excellent chemoselectivity and functional group tolerance, achieving deuterium incorporation levels exceeding 95%. The reaction mechanism involves single-electron reduction of the oxime followed by protonation with deuterated water.
Catalytic Deuteration Approaches:
Palladium-catalyzed deuteration methods have been developed for the selective introduction of deuterium into specific positions of the oxime structure [22]. These methods typically employ palladium on carbon (Pd/C) catalysts under deuterium gas atmosphere, enabling controlled deuteration of aromatic and aliphatic positions. The selectivity can be tuned through catalyst choice and reaction conditions.
Biosynthetic Labeling:
Metabolic labeling approaches involve the cultivation of microorganisms or plant cells in isotope-enriched media, allowing for the natural incorporation of labeled atoms into secondary metabolites [23]. This method is particularly useful for complex natural products where chemical synthesis would be challenging. The technique enables the preparation of multiply labeled compounds with high isotopic purity.
Isotope Exchange Reactions:
Hydrogen-deuterium exchange reactions provide a versatile method for introducing deuterium labels into specific positions [20]. These reactions typically involve acid-base catalysis or metal-mediated exchange processes. The exchange can be conducted on the final oxime product or on synthetic intermediates, depending on the desired labeling pattern.
Analytical Applications:
Isotopically labeled oximes serve as internal standards in mass spectrometry-based analytical methods for quantitative analysis [24]. The use of deuterated analogs compensates for matrix effects and provides improved accuracy in pharmaceutical analysis. The labeled compounds exhibit nearly identical chemical properties to their unlabeled counterparts while being readily distinguishable by mass spectrometry.
Pharmaceutical Development:
Deuterated drug candidates, including oxime derivatives, have shown promise in overcoming metabolic limitations of conventional pharmaceuticals [25]. The kinetic isotope effect associated with deuterium substitution can lead to altered metabolic pathways and improved drug stability. Several deuterated pharmaceuticals have received regulatory approval, demonstrating the clinical relevance of isotopic labeling strategies.
Mechanistic Studies:
Isotopically labeled oximes are valuable tools for investigating reaction mechanisms and metabolic pathways [26]. The incorporation of carbon-13 or nitrogen-15 labels enables detailed studies using nuclear magnetic resonance spectroscopy. These investigations provide insights into reaction intermediates, transition states, and biochemical transformations.
Synthetic Challenges:
The synthesis of isotopically labeled oximes presents unique challenges related to label stability, isotopic purity, and synthetic accessibility [27]. Maintaining high isotopic enrichment throughout multi-step synthetic sequences requires careful optimization of reaction conditions and purification procedures. The choice of labeling strategy must consider the intended application and the stability of the isotopic label under the required experimental conditions.
Quality Control:
Isotopically labeled compounds require specialized analytical methods for characterization and quality control [23]. Mass spectrometry serves as the primary tool for confirming isotopic incorporation and purity. Nuclear magnetic resonance spectroscopy provides detailed structural information and enables the determination of label position and enrichment levels. These analytical techniques ensure the reliability and reproducibility of isotopically labeled research materials.